REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][NH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([Cl:16])=[CH:13][CH:14]=2)[N:9]=[CH:8][CH:7]=1.[C:17](#[N:19])[CH3:18]>>[Cl:16][C:12]1[CH:11]=[C:10]2[C:15]([C:6]([NH:5][CH2:4][CH2:3][N:19]3[CH2:8][CH2:7][CH:6]([CH3:15])[CH2:18][CH2:17]3)=[CH:7][CH:8]=[N:9]2)=[CH:14][CH:13]=1 |f:0.1|
|
Name
|
N-(2-chloroethyl)-7-chloro-4-quinolinamine hydrochloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNC1=CC=NC2=CC(=CC=C12)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)NCCN1CCC(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |